molecular formula C12H22NO5P B12573123 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester CAS No. 478303-24-1

1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester

Cat. No.: B12573123
CAS No.: 478303-24-1
M. Wt: 291.28 g/mol
InChI Key: DYBFWMWDAXXKEL-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a cyclopentenyl ring, and a phosphonic acid dimethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The cyclopentenyl ring and phosphonic acid dimethyl ester groups are introduced through subsequent reactions involving appropriate starting materials and reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for efficient and controlled synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid ester group would yield phosphonic acid derivatives, while reduction of the cyclopentenyl ring would yield cyclopentyl derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester is unique due to its combination of a Boc-protected amino group, a cyclopentenyl ring, and a phosphonic acid dimethyl ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

478303-24-1

Molecular Formula

C12H22NO5P

Molecular Weight

291.28 g/mol

IUPAC Name

tert-butyl N-(1-dimethoxyphosphorylcyclopent-3-en-1-yl)carbamate

InChI

InChI=1S/C12H22NO5P/c1-11(2,3)18-10(14)13-12(8-6-7-9-12)19(15,16-4)17-5/h6-7H,8-9H2,1-5H3,(H,13,14)

InChI Key

DYBFWMWDAXXKEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC=CC1)P(=O)(OC)OC

Origin of Product

United States

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